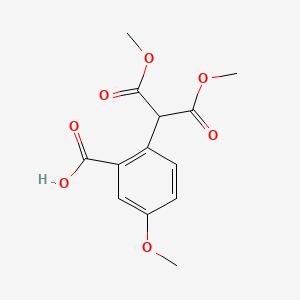

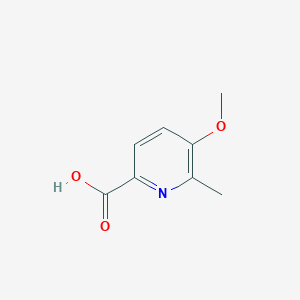

N-(5-Bromothiophen-2-yl)-N-butylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

There are several methods for synthesizing thiophene derivatives. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

The 1H-NMR spectrum of a related compound revealed several types of protons, all of these protons were sited to high chemical shifts 6.7-10.5 ppm .

Chemical Reactions Analysis

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Polymerization Applications

- Aqueous Palladium-Catalyzed Direct Arylation Polymerization : N-(5-Bromothiophen-2-yl)-N-butylacetamide derivatives are utilized in aqueous palladium-catalyzed direct arylation polymerization, which is a significant process in polymer chemistry. This method faces challenges in ligand separation and requires further development for accurate molecular weight evaluation of conjugated polyelectrolytes (Lin et al., 2020).

Antibacterial and Antifungal Activities

- Antibacterial and Antifungal Properties : 5-Bromothiophene derivatives exhibit notable antibacterial and antifungal activities. This suggests potential applications in medical and pharmaceutical fields for developing new antibacterial and antifungal agents (Sharma et al., 2022); (Foroumadi et al., 2005).

Crystallography and Molecular Structure

- Crystal Structure Analysis : The crystal structure of various 5-bromothiophene-based compounds has been analyzed, contributing to the understanding of molecular interactions and properties. This information is vital for designing and synthesizing new compounds with specific desired characteristics (Geiger et al., 2014).

Antioxidant Activities

- Antioxidant Evaluation : Studies on 5-bromothiophene derivatives have shown significant antioxidant activities. These findings can be applied in developing new antioxidant agents for various therapeutic and industrial applications (Althagafi, 2022).

Electronic and Chemical Reactivity

- Density Functional Theory Calculations : Research involving density functional theory calculations on 5-bromothiophene derivatives helps understand their electronic and chemical reactivity. This knowledge is crucial for predicting and manipulating the reactivity of these compounds in various chemical processes (Rasool et al., 2020).

Synthetic Applications

- Synthesis of Drug Intermediates : The utilization of 5-bromothiophene derivatives in the synthesis of drug intermediates is an area of significant interest. This includes the development of efficient synthetic pathways for potential pharmaceutical applications (Min, 2015).

Biochemical Studies

- Biochemical Analysis and MAO Inhibitors : Brominated thienyl chalcones, closely related to 5-bromothiophene derivatives, have been studied for their inhibitory activity towards human monoamine oxidase, showcasing their potential as biochemical tools or therapeutic agents (Mathew et al., 2016).

Material Science Applications

- Electrochromic Polymer Development : The synthesis of electrochromic polymers incorporating 5-bromothiophene units indicates potential applications in the development of new materials for electronic and optoelectronic devices (Beaupré et al., 2006).

DNA-Binding Studies

- DNA Binding Analysis : The study of 5-bromothiophene-2-carbaldehyde derivatives in binding with DNA is important for developing new therapeutic agents and understanding the interaction mechanisms at the molecular level (Warad et al., 2020).

Safety and Hazards

Future Directions

Thiophene derivatives have a wide range of applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name |

N-(5-bromothiophen-2-yl)-N-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS/c1-3-4-7-12(8(2)13)10-6-5-9(11)14-10/h5-6H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKPFNBRAVFZFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=C(S1)Br)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%](/img/structure/B6350703.png)

amine dihydrochloride](/img/structure/B6350705.png)

![[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350710.png)

![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)

![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)

amine dihydrochloride; 95%](/img/structure/B6350741.png)

![1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350748.png)